Rolapitant hydrochloride anhydrous
Vue d'ensemble
Description
Rolapitant is a neurokinin-1 (NK-1) receptor antagonist used in combination with other antiemetics for the prevention of delayed nausea and vomiting associated with emetogenic chemotherapy . It is a potent, highly selective, long-acting Neurokinin-1 (NK-1) receptor antagonist .
Molecular Structure Analysis
The molecular formula of Rolapitant hydrochloride anhydrous is C25H26F6N2O2 . The average weight is 500.485 and the monoisotopic mass is 500.189847063 . For a detailed molecular structure, please refer to scientific databases or resources.
Chemical Reactions Analysis
Rolapitant is primarily metabolized by CYP3A4 into a major circulating active metabolite, M19 (C4-pyrrolidine-hydroxylated rolapitant), which has a time to Cmax of 120 h . The plasma exposure ratio of M19 to rolapitant was approximately 50% .
Applications De Recherche Scientifique
Teratogenic Effects of Rolapitant : A study by Solanki et al. (2022) explored the teratogenic effects of rolapitant in chick embryos. High doses of rolapitant caused morphological and skeletal abnormalities, indicating its potential toxicity at elevated concentrations. This study highlights the need for caution in dosage and duration when using rolapitant, underscoring its potential impact on various body systems (Solanki et al., 2022).
Bioequivalence of Intravenous and Oral Rolapitant : Wang et al. (2017) conducted a study to assess the bioequivalence of intravenous and oral formulations of rolapitant. This research is crucial for understanding the pharmacokinetics and ensuring the effectiveness of different administration routes of rolapitant (Wang et al., 2017).
Drug Interactions and Safety Analysis : Barbour et al. (2017) performed an integrated safety analysis of rolapitant, particularly its interactions with other drugs and the resultant adverse effects. This study is significant for understanding the safety profile of rolapitant when used in combination with other medications, especially those that are substrates of CYP2D6 or breast cancer resistance protein (BCRP) (Barbour et al., 2017).
Pharmacokinetics in Specific Populations : Research by Wang et al. (2018) on the pharmacokinetics of rolapitant in patients with mild to moderate hepatic impairment provides valuable insights into how liver function affects the drug’s behavior in the body. This is crucial for tailoring rolapitant therapy for patients with varying degrees of hepatic health (Wang et al., 2018).
Efficacy in Preventing CINV : Multiple studies have demonstrated the efficacy of rolapitant in preventing CINV in various cancer patients. These studies underscore its role as a key component in antiemetic therapy for chemotherapy patients, providing a foundation for its clinical application (Jordan et al., 2016; Rapoport et al., 2016).
Pharmacokinetic Interactions with CYP3A Substrates : Wang et al. (2018) also explored the interactions of rolapitant with cytochrome P450 3A substrates, providing critical information on potential drug-drug interactions, which is essential for optimizing therapeutic regimens involving rolapitant (Wang et al., 2018).
Mécanisme D'action
Rolapitant hydrochloride, also known as Rolapitant hydrochloride anhydrous, UNII-J7Z9DBN8J0, J7Z9DBN8J0, or Rolapitant (hydrochloride), is a potent and highly selective neurokinin-1 (NK-1) receptor antagonist .
Target of Action
The primary target of Rolapitant is the Neurokinin-1 Receptor (NK1R) . NK1 receptors are primarily located in the gut and central nervous system . They play a crucial role in mediating nausea and vomiting, particularly in response to chemotherapy .
Mode of Action
Rolapitant works by blocking Substance P , a natural substance in the brain that causes nausea and vomiting, from interacting with NK-1 receptors . This interaction prevents late-phase chemotherapy-induced nausea and vomiting (CINV) .
Biochemical Pathways
The action of Rolapitant affects the neurokinin-1 and Substance P pathway . By blocking Substance P from interacting with NK-1 receptors, Rolapitant prevents the activation of this pathway, thereby preventing nausea and vomiting .
Pharmacokinetics
Rolapitant is metabolized primarily by the Cytochrome P450 enzyme 3A4 (CYP3A4) to its major active and circulating metabolite M19 . It has a long elimination half-life, allowing a single dose to prevent both acute and late-phase CINV during the first 120 hours post-chemotherapy .
Result of Action
The result of Rolapitant’s action is the prevention of delayed nausea and vomiting associated with emetogenic chemotherapy . By blocking the interaction of Substance P with NK-1 receptors, Rolapitant effectively prevents the onset of these symptoms .
Action Environment
The action of Rolapitant is influenced by the environment within the gut and central nervous system, where NK1 receptors are primarily located . The efficacy of Rolapitant may also be influenced by the specific chemotherapy regimen used, as different regimens can have varying effects on the release of Substance P .
Safety and Hazards
Rolapitant may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It is advised to avoid inhalation, contact with eyes and skin. Avoid dust and aerosol formation. Use only in areas with appropriate exhaust ventilation .
Orientations Futures
Rolapitant is currently used in combination with other antiemetic agents for the prevention of delayed nausea and vomiting associated with initial and repeat courses of emetogenic cancer chemotherapy . Future research may focus on exploring other potential uses of Rolapitant and improving its efficacy and safety profile.
Analyse Biochimique
Biochemical Properties
Rolapitant hydrochloride anhydrous plays a crucial role in biochemical reactions by inhibiting the NK-1 receptorBy blocking substance P from interacting with NK-1 receptors, this compound prevents the activation of these receptors, which are involved in the emetic response . Unlike other NK-1 receptor antagonists, this compound does not inhibit the cytochrome P450 enzyme CYP3A4, which is significant for its metabolic stability .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by preventing the activation of NK-1 receptors, which are involved in cell signaling pathways related to nausea and vomiting. This inhibition affects gene expression and cellular metabolism by blocking the downstream effects of substance P binding to NK-1 receptors . The compound’s ability to cross the blood-brain barrier allows it to act on central nervous system receptors, further enhancing its antiemetic effects .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the NK-1 receptor, preventing substance P from interacting with this receptor. This inhibition blocks the emetic signaling pathway, which is mediated by the binding of substance P to NK-1 receptors in the gut and central nervous system . The compound’s long elimination half-life allows it to provide prolonged protection against CINV, making it effective for both acute and delayed phases of nausea and vomiting .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown stability and prolonged effects over time. Its long elimination half-life ensures that a single dose can provide protection against CINV for up to 120 hours post-chemotherapy . Studies have demonstrated that the compound remains effective in preventing nausea and vomiting over multiple cycles of chemotherapy, indicating its long-term stability and efficacy .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Studies have shown that the compound is effective at low doses in preventing emesis in ferrets, with a minimal effective dose of 0.1 mg/kg . Higher doses have been associated with increased efficacy, but also with potential adverse effects such as impaired sexual development and fertility in juvenile rats . These findings highlight the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
This compound is primarily metabolized by the cytochrome P450 enzyme CYP3A4 into its major active metabolite, C4-pyrrolidinyl hydroxylated rolapitant (M19) . This metabolite accounts for approximately 50% of the compound’s exposure in plasma. The metabolic pathway involves hydroxylation, which enhances the compound’s bioavailability and prolongs its half-life .
Transport and Distribution
This compound is widely distributed within cells and tissues, with a large apparent volume of distribution . It is 99.8% bound to human plasma proteins, which facilitates its transport and distribution throughout the body . The compound’s ability to cross the blood-brain barrier allows it to act on central nervous system receptors, enhancing its antiemetic effects .
Subcellular Localization
The subcellular localization of this compound involves its interaction with NK-1 receptors in the gut and central nervous system . By blocking substance P from binding to these receptors, the compound prevents the activation of emetic signaling pathways. This localization is crucial for its efficacy in preventing CINV .
Propriétés
IUPAC Name |
(5S,8S)-8-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-8-phenyl-1,9-diazaspiro[4.5]decan-2-one;hydrate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26F6N2O2.ClH.H2O/c1-16(17-11-19(24(26,27)28)13-20(12-17)25(29,30)31)35-15-23(18-5-3-2-4-6-18)10-9-22(14-32-23)8-7-21(34)33-22;;/h2-6,11-13,16,32H,7-10,14-15H2,1H3,(H,33,34);1H;1H2/t16-,22-,23-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZQWMYVDLCUBQX-WVZIYJGPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC2(CCC3(CCC(=O)N3)CN2)C4=CC=CC=C4.O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC[C@]2(CC[C@]3(CCC(=O)N3)CN2)C4=CC=CC=C4.O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29ClF6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70238570 | |
Record name | Rolapitant hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70238570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
555.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914462-92-3 | |
Record name | 1,7-Diazaspiro[4.5]decan-2-one, 8-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-8-phenyl-, hydrochloride, hydrate (1:1:1), (5S,8S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=914462-92-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rolapitant hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0914462923 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rolapitant hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70238570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ROLAPITANT HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57O5S1QSAQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.